molecular formula C10H12FNO4S B3962874 MFCD02331421

MFCD02331421

Cat. No.: B3962874
M. Wt: 261.27 g/mol
InChI Key: XKLALKAMESFYAZ-UHFFFAOYSA-N
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Description

MFCD02331421 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02331421 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Common methods include:

    Melt Spinning: This method involves heating the raw materials to a molten state and then rapidly cooling them to form fibers.

    Wet Spinning: In this process, the raw materials are dissolved in a solvent and then extruded into a coagulation bath where the fibers are formed.

    Electrospinning: This technique uses an electric field to draw the raw materials into fine fibers.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and continuous processing techniques to ensure high yield and purity. The use of advanced technologies such as automated control systems and real-time monitoring helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

MFCD02331421 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and organic solvents.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

MFCD02331421 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: this compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique properties.

Mechanism of Action

The mechanism of action of MFCD02331421 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-2-9(10(13)14)12-17(15,16)8-5-3-7(11)4-6-8/h3-6,9,12H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLALKAMESFYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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